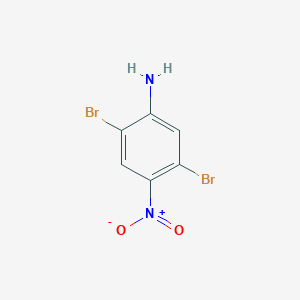![molecular formula C13H11ClO2S B1352781 [2-(4-Methylphenyl)phenyl]sulfonyl chloride CAS No. 173253-46-8](/img/structure/B1352781.png)
[2-(4-Methylphenyl)phenyl]sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(4-Methylphenyl)phenyl]sulfonyl chloride is an organic compound with the molecular formula C13H11ClO2S. It is a white to yellow solid at room temperature and is known for its reactivity due to the presence of the sulfonyl chloride group. This compound is used in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methylphenyl)phenyl]sulfonyl chloride typically involves the sulfonation of [2-(4-Methylphenyl)phenyl] with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation processes. The reaction is conducted in specialized reactors to handle the corrosive nature of chlorosulfonic acid and to ensure high yield and purity of the product.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reaction Conditions: These reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Major Products Formed:
Sulfonamides: When reacted with amines.
Sulfonate Esters: When reacted with alcohols.
Sulfonothioates: When reacted with thiols.
科学研究应用
[2-(4-Methylphenyl)phenyl]sulfonyl chloride is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:
Pharmaceuticals: It is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
Agrochemicals: The compound is used in the production of herbicides and pesticides.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Research: The compound is used in the modification of biomolecules for research purposes.
作用机制
The mechanism of action of [2-(4-Methylphenyl)phenyl]sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which makes the carbon atom adjacent to the chlorine highly electrophilic.
相似化合物的比较
Benzene Sulfonyl Chloride: Similar in structure but lacks the methyl group on the phenyl ring.
Toluene Sulfonyl Chloride: Similar but with a methyl group directly attached to the benzene ring.
Phenyl Sulfonyl Chloride: Lacks the additional phenyl group present in [2-(4-Methylphenyl)phenyl]sulfonyl chloride.
Uniqueness:
Structural Features: The presence of both a methyl group and an additional phenyl group makes this compound unique in its reactivity and applications.
Reactivity: The compound’s reactivity is influenced by the electron-donating methyl group and the electron-withdrawing sulfonyl chloride group, providing a unique balance that is not present in similar compounds.
属性
IUPAC Name |
2-(4-methylphenyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2S/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)17(14,15)16/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONQPPYFBKIXIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392037 |
Source


|
| Record name | 2-(4-methylphenyl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173253-46-8 |
Source


|
| Record name | 2-(4-methylphenyl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



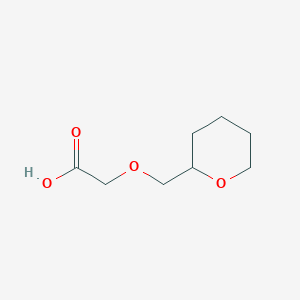

![8-(Benzyloxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B1352715.png)
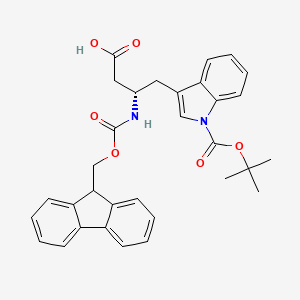
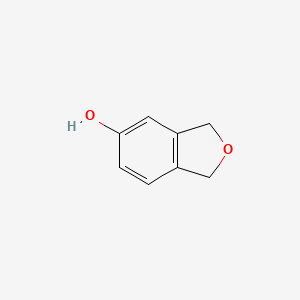


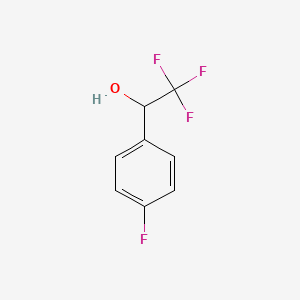
![2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione](/img/structure/B1352728.png)
